molecular formula C2H7Cl2NO2S B8502321 Tauryl chloride hydrochloride

Tauryl chloride hydrochloride

Cat. No.: B8502321
M. Wt: 180.05 g/mol
InChI Key: YOCZZZMEKVNJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tauryl chloride hydrochloride (CAS 34817-62-4), systematically named 2-aminoethanesulphonyl chloride hydrochloride, is a sulfonic acid derivative with the molecular formula C₂H₇Cl₂NO₂S and a molecular weight of 196.05 g/mol . It is synthesized via the reaction of cysteamine hydrochloride with chlorinating agents in a tetrachloromethane/ethanol solvent system, yielding a thermally stable crystalline solid with a melting point of 155–158°C . Key spectral data include:

  • IR (KBr): Peaks at 3300–2700 cm⁻¹ (N–H stretching), 1170 cm⁻¹ (S=O asymmetric stretching), and 1040 cm⁻¹ (S–O stretching).
  • ¹H-NMR (D₂O): δ 3.71 ppm (t, 2H, CH₂NH₃⁺) and δ 4.41 ppm (t, 2H, CH₂SO₂Cl).
  • ¹³C-NMR (D₂O): δ 61.34 ppm (CH₂NH₃⁺) and δ 35.1 ppm (CH₂SO₂Cl) .

The compound is non-hygroscopic and resistant to hydrolysis under anhydrous storage conditions, making it a robust intermediate for synthesizing sulfonamide derivatives, such as taurylazide hydrochloride .

Properties

Molecular Formula

C2H7Cl2NO2S

Molecular Weight

180.05 g/mol

IUPAC Name

2-aminoethanesulfonyl chloride;hydrochloride

InChI

InChI=1S/C2H6ClNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H

InChI Key

YOCZZZMEKVNJDG-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Chloride Compounds

Structural and Functional Analogues

The following table compares tauryl chloride hydrochloride with other chloride-containing compounds in terms of molecular properties, stability, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Stability
This compound C₂H₇Cl₂NO₂S 196.05 155–158 Intermediate in sulfonamide synthesis Stable in dry conditions; non-hygroscopic
Chloroacetyl chloride C₂H₂Cl₂O 112.94 –21.8 Production of pharmaceuticals, agrochemicals Reacts violently with water; corrosive
Terephthaloyl chloride C₈H₄Cl₂O₂ 203.02 80–83 Polymer synthesis (e.g., Kevlar, polyester) Moisture-sensitive; hydrolyzes to terephthalic acid
Sulfuryl chloride SO₂Cl₂ 134.97 –54.1 Chlorination agent in organic synthesis Reacts explosively with water; forms HCl and H₂SO₄
Cetylpyridinium chloride C₂₁H₃₈ClN 340.0 77–83 Antiseptic in oral care products Stable in aqueous solutions; hygroscopic
This compound vs. Acyl Chlorides (e.g., Chloroacetyl Chloride)
  • Reactivity : Unlike chloroacetyl chloride, which readily hydrolyzes to release HCl and acetic acid, this compound exhibits exceptional hydrolytic stability due to its sulfonyl chloride group and hydrochloride counterion .
  • Applications : this compound is specialized in synthesizing sulfonamide derivatives (e.g., taurylazide), whereas acyl chlorides like chloroacetyl chloride are widely used to introduce acetyl groups in drug synthesis .
This compound vs. Sulfuryl Chloride
  • Safety Profile : Sulfuryl chloride poses significant hazards due to its explosive reaction with water and incompatibility with oxidizing agents, whereas this compound is safer to handle in anhydrous environments .
This compound vs. Cetylpyridinium Chloride
  • Functionality : Cetylpyridinium chloride, a quaternary ammonium compound, serves as a cationic surfactant and antiseptic, contrasting with this compound’s role as a sulfonic acid intermediate .

Enzymatic Interactions

Bile salt hydrolases (BSHs) exhibit specificity toward cholyl conjugates but lack activity against tauryl products like this compound, highlighting its resistance to enzymatic degradation in biological systems . This property is advantageous in designing enzyme-stable sulfonamide drugs .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : this compound is synthesized in quantitative yields (>95%) from cysteamine hydrochloride, outperforming many moisture-sensitive chlorides that require stringent reaction conditions .

Q & A

Q. What are the best practices for disposing of this compound waste?

  • Methodological Answer :
  • Neutralize with 10% sodium bicarbonate before disposal to reduce corrosivity .
  • Document waste streams according to RCRA guidelines (e.g., EPA Hazardous Waste Codes) .
  • Collaborate with institutional EH&S departments to ensure compliance with local regulations .

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